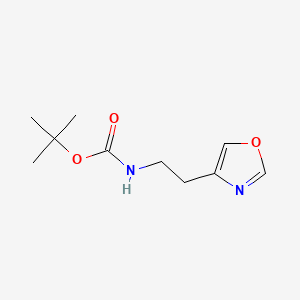

Tert-butyl N-(2-oxazol-4-ylethyl)carbamate

Description

Significance of Carbamate (B1207046) Protecting Groups (Boc) in Amine Functionalization and Directed Synthesis

In organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. For amines, which are both nucleophilic and basic, the tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups. chemistrysteps.comresearchgate.net Its popularity stems from a combination of stability and ease of removal under specific conditions.

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This converts the amine into a carbamate, which significantly attenuates its nucleophilicity and basicity. chemistrysteps.com The resulting N-Boc protected amine is stable under a wide range of reaction conditions, including those involving most nucleophiles, bases, and catalytic hydrogenation. researchgate.netnih.gov This stability allows for extensive chemical modifications to be performed on other parts of the molecule without affecting the protected amine. researchgate.net

A key advantage of the Boc group is its lability under acidic conditions. researchgate.net It can be readily cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid to regenerate the free amine. chemistrysteps.comnih.gov The mechanism involves the formation of a stable tert-butyl cation, which then typically forms isobutylene (B52900) and carbon dioxide. chemistrysteps.com This selective deprotection strategy, which leaves other acid-sensitive groups intact under carefully controlled conditions, is a cornerstone of multi-step synthetic campaigns, such as in peptide synthesis. chemistrysteps.com

Table 1: Key Features of the Boc Protecting Group

| Feature | Description |

|---|---|

| Introduction | Typically reacts an amine with di-tert-butyl dicarbonate (Boc₂O). |

| Stability | Resistant to basic, nucleophilic, and reductive conditions (e.g., catalytic hydrogenation). researchgate.netnih.gov |

| Cleavage | Removed under anhydrous acidic conditions (e.g., trifluoroacetic acid, HCl). chemistrysteps.com |

| Orthogonality | Can be used in conjunction with other protecting groups, such as the base-labile Fmoc group. organic-chemistry.org |

| Application | Widely used in peptide synthesis, natural product synthesis, and medicinal chemistry. chemistrysteps.com |

The Oxazole (B20620) Heterocycle: A Versatile Scaffold in Chemical Research and Building Block Chemistry

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are fundamental components in medicinal chemistry. tandfonline.comtandfonline.com The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a prominent structural motif in this class. tandfonline.comrsc.org This scaffold is present in numerous natural products and synthetic pharmaceuticals, where it contributes to a wide spectrum of biological activities. tandfonline.comsemanticscholar.org

The versatility of the oxazole ring stems from its unique physicochemical properties. Its aromatic nature and the presence of heteroatoms allow it to engage in various non-covalent interactions with biological targets like enzymes and receptors, including hydrogen bonding, π–π stacking, and hydrophobic interactions. tandfonline.comrsc.org This ability to interact with biological macromolecules has led to the development of oxazole-containing drugs with diverse therapeutic applications. tandfonline.comalliedacademies.org

The oxazole moiety is a key component in a variety of clinically used medicinal agents. semanticscholar.org Its derivatives have demonstrated a broad range of pharmacological effects, making the oxazole nucleus a privileged scaffold in drug design and discovery. tandfonline.comrsc.org

Table 2: Reported Biological Activities of Oxazole Derivatives

| Activity Type | Reference |

|---|---|

| Anti-inflammatory | alliedacademies.org |

| Antibiotic | alliedacademies.org |

| Antifungal | rsc.orgalliedacademies.org |

| Antiproliferative / Anticancer | rsc.orgalliedacademies.org |

| Analgesic | rsc.orgalliedacademies.org |

| Hypoglycemic | alliedacademies.org |

Rationale for Research Focus on N-(2-oxazol-4-ylethyl)carbamate Derivatives

The research focus on Tert-butyl N-(2-oxazol-4-ylethyl)carbamate arises from its utility as a bifunctional building block in synthetic and medicinal chemistry. evitachem.com This compound synergistically combines the advantages of the Boc-protected amine with the versatile oxazole core, connected by a flexible two-carbon linker.

This molecular architecture is highly valuable for several reasons:

Site for Further Functionalization: The protected amine serves as a latent nucleophile. Following deprotection, the resulting primary amine can be acylated, alkylated, or used in coupling reactions to introduce new molecular fragments.

Scaffold for Library Synthesis: The oxazole ring itself can be further substituted, allowing for the creation of diverse chemical libraries for drug screening. The compound provides a stable and reliable starting point for combinatorial chemistry efforts.

In essence, this compound is not typically an end-product but rather a key intermediate designed for the efficient and controlled synthesis of more elaborate target molecules with potential biological activity. evitachem.com

Overview of Research Paradigms and Methodological Approaches in Compound Characterization and Application

The synthesis and characterization of this compound and its derivatives follow established paradigms in organic chemistry.

Synthesis: The preparation of this compound can be approached through several synthetic routes. One common strategy involves the reaction of a pre-formed 4-(2-aminoethyl)oxazole with di-tert-butyl dicarbonate to install the Boc protecting group. Alternatively, a fragment coupling approach could involve reacting a suitable oxazole precursor bearing an electrophilic side chain with tert-butyl carbamate. evitachem.com

Characterization: Once synthesized, the identity and purity of the compound are confirmed using a standard suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and can provide information about its fragmentation patterns, further corroborating the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbamate C=O and N-H bonds.

Elemental Analysis: Provides the percentage composition of elements (carbon, hydrogen, nitrogen), which is compared against the calculated values for the molecular formula to confirm purity.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure. mdpi.com

These methodological approaches are fundamental to ensuring the structural integrity of the compound before its use in subsequent synthetic steps or biological assays.

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₃ |

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | tert-butyl N-[2-(1,3-oxazol-4-yl)ethyl]carbamate |

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O3 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

tert-butyl N-[2-(1,3-oxazol-4-yl)ethyl]carbamate |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)11-5-4-8-6-14-7-12-8/h6-7H,4-5H2,1-3H3,(H,11,13) |

InChI Key |

KTMHTBITFKOLFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=COC=N1 |

Origin of Product |

United States |

Strategic Approaches to the Synthesis of Tert Butyl N 2 Oxazol 4 Ylethyl Carbamate and Its Analogs

Retrosynthetic Analysis of the Oxazolyl-Ethyl Carbamate (B1207046) Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process reveals potential synthetic pathways by identifying key bond disconnections.

The central challenge in the synthesis is the formation of the 4-substituted oxazole (B20620) ring. Several disconnection strategies can be envisioned, each leading to a different classical or contemporary synthetic method.

Robinson-Gabriel Type Disconnection: This approach involves a disconnection across the O1-C2 and C4-C5 bonds of the oxazole ring. This leads back to an α-acylamino ketone precursor. For the target molecule, this would imply a precursor that already contains the Boc-protected aminoethyl moiety attached to the acylamino group, which would then undergo cyclodehydration. pharmaguideline.com

Van Leusen Type Disconnection: A disconnection of the C4-C5 and O1-C5 bonds suggests a reaction between a suitable aldehyde and a tosylmethyl isocyanide (TosMIC) derivative. nih.govijpsonline.com In this scenario, the aldehyde precursor would need to contain the Boc-protected aminoethyl group, which would react with TosMIC to form the 5-unsubstituted, 4-substituted oxazole ring.

Bredereck Type Disconnection: Disconnecting the O1-C5 and N3-C4 bonds points to the reaction between an α-haloketone and an amide. ijpsonline.comresearchgate.net The synthesis would involve a precursor containing the Boc-aminoethyl side chain reacting with a suitable amide to form the oxazole.

Propargyl Amide Disconnection: A disconnection based on cycloisomerization suggests a propargyl amide precursor. ijpsonline.com This modern approach would involve an N-acylated propargylamine (B41283) derivative that already contains the necessary carbon framework for the side chain, which then undergoes cyclization to form the oxazole ring.

These strategies highlight that the Boc-protected aminoethyl side chain can either be incorporated into a precursor before ring formation or be attached to a pre-formed oxazole nucleus.

The introduction of the tert-butoxycarbonyl (Boc) protected side chain is a critical step that can be approached in two primary ways, largely dictated by the chosen oxazole synthesis strategy.

Pre-functionalization Strategy: This is the most common approach where the side chain is incorporated into one of the key precursors before the oxazole ring is constructed. For instance, starting with 3-amino-1-propanol, one could protect the amine with a Boc group, oxidize the alcohol to an aldehyde, and then use this aldehyde in a Van Leusen oxazole synthesis. This ensures the side chain is correctly positioned from the outset.

Post-functionalization Strategy: This strategy involves building a functionalized oxazole ring first, followed by the attachment and elaboration of the side chain. For example, one could synthesize a 4-(halomethyl)oxazole. nih.gov This intermediate could then be subjected to a chain extension reaction, such as a reaction with a malonate anion, followed by further functional group manipulations to install the Boc-protected aminoethyl moiety. nih.gov Another approach involves the metalation of the oxazole ring followed by reaction with an appropriate electrophile. nih.govnih.gov

The choice between these strategies depends on the availability of starting materials, reaction efficiency, and the desire to avoid protecting group manipulations on the final heterocyclic core.

Contemporary Synthetic Methodologies for Oxazole Ring Construction

Modern organic synthesis offers a diverse toolkit for the construction of the oxazole core. These methods range from classical named reactions to highly efficient multi-component strategies.

Several well-established cyclization reactions provide reliable routes to the 1,3-oxazole framework. The choice of method often depends on the desired substitution pattern.

| Reaction Name | Precursors | Key Features |

| Robinson-Gabriel Synthesis | α-Acylamino ketones | Involves cyclodehydration, often using reagents like sulfuric acid or polyphosphoric acid. pharmaguideline.comresearchgate.net |

| Fischer Oxazole Synthesis | Cyanohydrins and aldehydes | A classic method for forming 2,5-disubstituted oxazoles. researchgate.nettandfonline.com |

| Van Leusen Oxazole Synthesis | Aldehydes and Tosylmethyl isocyanide (TosMIC) | A versatile one-pot reaction under basic conditions, ideal for preparing 5-unsubstituted oxazoles. nih.govijpsonline.commdpi.com |

| Bredereck Reaction | α-Haloketones and amides | An efficient and clean process for synthesizing 2,4-disubstituted oxazoles. ijpsonline.comresearchgate.net |

| Cornforth Rearrangement | 4-Acyloxazoles | A thermal rearrangement where acyl and C5 substituents exchange positions, useful for modifying existing oxazoles. wikipedia.org |

| Davidson Synthesis | α,β-Dibromo compounds and amides | A method for synthesizing 2,4,5-trisubstituted oxazoles. tandfonline.com |

These methods form the foundation of oxazole synthesis, providing robust pathways to the core structure of tert-butyl N-(2-oxazol-4-ylethyl)carbamate and its analogs.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.net These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules.

For oxazole synthesis, MCRs offer convergent and flexible routes. An example is the synthesis of 5-methoxyoxazoles from aldehydes, amines, and methyl α-isocyanoacetates. thieme-connect.com Another approach involves a four-component reaction that can be extended to create more complex fused heterocyclic systems. thieme-connect.com Visible-light-induced three-component reactions have also been developed for the construction of complex 2,4,5-trisubstituted oxazoles from simple precursors like iodonium-phosphonium ylides, carboxylic acids, and nitriles. researchgate.net Such strategies could be adapted to synthesize analogs of the target molecule by varying the components used in the reaction.

Carbonyl-containing compounds are fundamental building blocks in the majority of oxazole syntheses due to the reactivity of the carbonyl group, which facilitates the necessary cyclization steps. nih.gov

Aldehydes: Aldehydes are key precursors in the Van Leusen synthesis, where they react with the deprotonated TosMIC to initiate the formation of the oxazoline (B21484) intermediate. ijpsonline.commdpi.com They are also used in the Fischer synthesis and can be converted to 2,4-disubstituted oxazoles via an oxazolidine (B1195125) intermediate.

Ketones: α-Halo and α-hydroxy ketones are central to the Bredereck synthesis and its variations, reacting with amides to form the oxazole ring. ijpsonline.comresearchgate.net The reaction of simple ketones with amides can also yield oxazoles through a C-N bond formation followed by a C-O bond closure. organic-chemistry.org

Amides and Carboxylic Acids: Amides serve as the nitrogen source in many syntheses, including the Bredereck and Robinson-Gabriel methods. pharmaguideline.com Carboxylic acids can be used directly in some modern one-pot procedures, reacting with amino acids and a dehydrating agent to form the oxazole core. tandfonline.com

Diazocarbonyl Compounds: In more recent methodologies, diazocarbonyl compounds react with amides or nitriles in the presence of metal catalysts (e.g., Copper or Rhodium) to afford highly substituted oxazoles. nih.gov This approach involves the formation of a metal carbene which then undergoes a formal [3+2] cycloaddition or an N-H insertion followed by cyclization. nih.gov

The versatility of carbonyl precursors makes them indispensable for constructing the oxazolyl-ethyl carbamate framework, allowing for numerous synthetic routes to be designed and executed.

Introduction and Functionalization of the Boc-Protected Aminoethyl Side Chain

A crucial phase in the synthesis of the target molecule is the attachment and modification of the N-tert-butoxycarbonyl (Boc) protected aminoethyl group, -(CH₂)₂-NHBoc, to the C4 position of the oxazole ring. This can be accomplished through various synthetic pathways, including direct amination and carbamate formation or by building the side chain through coupling and elongation strategies.

Amination and Carbamaate Formation Pathways

The introduction of the Boc-protected amine can be achieved through several established methods. The choice of pathway often depends on the availability of starting materials and desired reaction efficiency.

Direct Amidation/Alkylation: This approach involves the reaction of a pre-formed oxazole containing a suitable leaving group with a protected amine. For instance, reacting tert-butyl carbamate with a 4-(2-bromoethyl)oxazole intermediate in the presence of a base like sodium hydride or potassium carbonate can yield the target compound. evitachem.com This method is direct but relies on the synthesis of the halogenated oxazole precursor.

Three-Component Coupling: A more convergent strategy involves a three-component coupling reaction. This method can unite a primary amine, carbon dioxide (or a carbonyl source), and an alkyl halide in the presence of a base such as cesium carbonate to form the carbamate directly. evitachem.comorganic-chemistry.org This approach offers mild reaction conditions and can prevent common side reactions like N-alkylation. organic-chemistry.org

Boc Protection of a Precursor Amine: An alternative route is to first synthesize 4-(2-aminoethyl)oxazole and then protect the primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This is a standard and high-yielding method for introducing the Boc group onto a primary amine, often catalyzed by a mild base. organic-chemistry.org

Curtius Rearrangement: The Curtius rearrangement provides another pathway where a carboxylic acid precursor can be converted to an acyl azide (B81097). This intermediate then rearranges to an isocyanate, which can be trapped by tert-butanol (B103910) to form the Boc-protected amine. organic-chemistry.org

Table 1: Comparison of Amination and Carbamate Formation Pathways

| Pathway | Key Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | 4-(2-bromoethyl)oxazole, tert-butyl carbamate, Base (e.g., NaH) | Inert atmosphere, DMF or CH₂Cl₂ solvent evitachem.com | Direct, one-step attachment of the side chain | Requires synthesis of a potentially unstable haloalkyl-oxazole |

| Three-Component Coupling | Primary amine, CO₂, Alkyl halide, Base (e.g., Cs₂CO₃) | Mild conditions, short reaction times organic-chemistry.org | Convergent, avoids pre-functionalization | May require optimization to avoid side products |

| Boc Protection of Amine | 4-(2-aminoethyl)oxazole, Boc₂O, Base (e.g., Et₃N) | Aqueous or anhydrous conditions, often at room temperature organic-chemistry.org | High yield, chemoselective for amines researchgate.net | Requires prior synthesis of the aminoethyl-oxazole |

| Curtius Rearrangement | Oxazole-4-propionic acid, DPPA, tert-butanol | Forms isocyanate intermediate, trapped by t-BuOH organic-chemistry.org | Tolerates various functional groups | Multi-step, involves potentially hazardous azide intermediates |

Coupling Strategies for Alkylation and Elongation of the Ethyl Spacer

Building the ethyl spacer at the C4 position of the oxazole ring is a key challenge that can be addressed using modern cross-coupling reactions. These methods typically start with a functionalized oxazole, such as a 4-halo or 4-triflate oxazole, and couple it with a two-carbon unit.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. A 4-halooxazole can be coupled with a protected acetylene, such as (trimethylsilyl)acetylene. chemrxiv.org Subsequent deprotection and reduction of the resulting alkyne yield the desired ethyl side chain. This method offers a versatile way to introduce the two-carbon spacer. chemrxiv.orgresearchgate.net

Suzuki Coupling: The Suzuki reaction provides an alternative route where a 4-trifloyl- or 4-halooxazole is coupled with an organoboron reagent. nih.gov For instance, coupling with a vinylboronic acid followed by hydrogenation can install the ethyl group. This reaction is known for its good to excellent yields and tolerance of a wide range of functional groups. nih.gov

Heck Coupling: While less common for this specific transformation, the Heck reaction could potentially be used to couple a 4-halooxazole with ethylene (B1197577) or a vinyl derivative, followed by reduction to achieve the ethyl spacer.

Chain Elongation from 4-Methyloxazole: An alternative strategy begins with a more readily available starting material like 4-methyloxazole. The methyl group can be halogenated to form 4-(bromomethyl)oxazole. This intermediate can then undergo nucleophilic substitution with a cyanide source, followed by reduction of the nitrile to form the 4-(2-aminoethyl)oxazole precursor, which is then Boc-protected.

Table 2: Comparison of Coupling and Elongation Strategies

| Strategy | Oxazole Precursor | Coupling Partner/Reagent | Catalyst/Conditions | Key Transformation |

|---|---|---|---|---|

| Sonogashira Coupling | 4-Bromooxazole | TMS-acetylene | Pd/Cu catalyst, Base | Alkyne formation followed by reduction |

| Suzuki Coupling | 4-Trifloyl-oxazole | Vinylboronic acid | Pd catalyst, Base | Alkene formation followed by reduction |

| Chain Elongation | 4-Methyloxazole | 1. NBS; 2. NaCN; 3. H₂/Catalyst | Radical initiator (for NBS), Reduction conditions | Halogenation, nitrilation, and reduction |

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Green Chemistry Considerations

Evaluation of Reaction Conditions and Solvent Systems

The choice of solvents and reaction conditions significantly impacts the synthesis. Traditional syntheses often employ solvents like dimethylformamide (DMF) or dichloromethane (B109758) under inert atmospheres. evitachem.com However, green chemistry principles encourage the use of more environmentally benign alternatives.

Recent advancements in oxazole synthesis highlight the use of microwave-assisted synthesis, ultrasound irradiation, and solvent-free conditions to increase reaction rates and yields while reducing energy consumption and waste. ijpsonline.comnih.gov For instance, the van Leusen oxazole synthesis, a classic method, has been adapted to use ionic liquids as a recyclable solvent medium. nih.gov Electrochemical methods are also emerging as a sustainable strategy, avoiding the need for transition metals and harsh oxidants. rsc.org

Table 3: Evaluation of Reaction Conditions and Solvents

| Condition/Solvent Type | Examples | Advantages | Disadvantages | Green Chemistry Aspect |

|---|---|---|---|---|

| Conventional Organic Solvents | DMF, CH₂Cl₂, Toluene | Good solubility for many reagents | Often toxic, volatile, and difficult to recycle | Low |

| Microwave-Assisted | - | Drastically reduced reaction times, increased yields nih.gov | Requires specialized equipment | High (Energy Efficiency) |

| Ionic Liquids | [bmim]Br | Recyclable, low volatility nih.gov | Can be expensive, potential toxicity concerns | High (Recyclability) |

| Solvent-Free | Grinding, neat reactions | Eliminates solvent waste, simplified work-up researchgate.netnih.gov | Not suitable for all reactions, potential for thermal runaway | Very High (Waste Prevention) |

| Electrochemical | - | Avoids toxic oxidants and metal catalysts rsc.org | Requires specific electrochemical setup | Very High (Atom Economy, Safer Chemistry) |

Optimization of Yield and Purity Profiles

Maximizing the yield and purity of this compound is essential for its practical application. Optimization involves a systematic evaluation of reaction parameters.

Catalyst and Reagent Choice: In classic oxazole syntheses like the Robinson-Gabriel method, the choice of dehydrating agent is critical; using polyphosphoric acid can increase yields to 50-60% compared to lower-yielding agents like H₂SO₄ or POCl₃. ijpsonline.comresearchgate.net For Boc-protection, while Boc₂O is standard, the choice of base and solvent can affect chemoselectivity, especially in molecules with multiple nucleophilic sites. researchgate.net

Temperature and Reaction Time: These parameters are often interdependent. For instance, in the synthesis of tert-butyl carbamate, a reaction time of 3-4 hours is sufficient, but allowing the reaction to proceed overnight can slightly increase the yield. orgsyn.org Thermal deprotection of Boc groups can be selectively achieved by carefully controlling the temperature, allowing for differential protection strategies in more complex analogs. acs.org

Purification Methods: Purity is paramount, and optimization often involves refining the purification strategy. While simple extraction and washing steps can remove many impurities, column chromatography is frequently necessary to achieve high purity, especially for isolating intermediates in multi-step syntheses. acs.org Recrystallization can also be an effective final purification step for crystalline products. orgsyn.org

Table 4: Factors for Optimizing Yield and Purity

| Factor | Parameter to Vary | Potential Impact | Example |

|---|---|---|---|

| Catalyst | Type (e.g., Pd, Cu), Ligand, Loading | Affects reaction rate, selectivity, and yield | Using an air-stable palladium catalyst for cross-coupling reactions simplifies handling. researchgate.net |

| Reagents | Stoichiometry, choice of base/acid | Influences conversion, side-product formation | In Boc protection, using the correct stoichiometry of Boc₂O prevents di-protection. |

| Temperature | Reaction temperature | Impacts reaction rate and selectivity | Low temperatures may be required for reactions involving unstable intermediates. |

| Solvent | Polarity, aprotic vs. protic | Affects solubility, reaction rate, and pathway | Using trifluoroethanol (TFE) or methanol (B129727) can improve efficiency in thermal Boc deprotection. acs.org |

| Work-up/Purification | Extraction pH, chromatography stationary/mobile phase | Determines final purity and isolated yield | Adjusting pH during aqueous work-up can optimize the recovery of amine products. |

Mechanistic Investigations and Reactivity Studies of Tert Butyl N 2 Oxazol 4 Ylethyl Carbamate

Mechanistic Pathways Governing Oxazole (B20620) Ring Formation in Relevant Synthetic Contexts

The synthesis of the oxazole ring in molecules structurally related to Tert-butyl N-(2-oxazol-4-ylethyl)carbamate can be achieved through several established synthetic strategies. A common and versatile approach involves the cyclization of a precursor molecule containing the requisite carbon, nitrogen, and oxygen atoms. One plausible pathway is the reaction between a β-enamino ketoester and hydroxylamine (B1172632) hydrochloride. nih.gov In the context of the target molecule, this would involve a precursor bearing the Boc-protected ethylamine (B1201723) moiety.

The mechanism for such a transformation is thought to proceed via the initial formation of an oxime from the reaction of the ketone with hydroxylamine. This is followed by an intramolecular cyclization, where the nitrogen of the enamine attacks the oxime, leading to a dihydrooxazole intermediate. Subsequent dehydration then yields the aromatic oxazole ring. The regioselectivity of the cyclization is a critical aspect of this synthesis, often influenced by the nature of the substituents on the β-enamino ketoester. nih.gov

Another widely utilized method for oxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov While this is a powerful tool for constructing the oxazole core, its application to the synthesis of 4-substituted oxazoles like the one would require a carefully chosen alkyne precursor.

Furthermore, modern synthetic methodologies, such as metal-free annulation of alkynes and nitriles using an oxygen source like PhIO in the presence of a strong acid, have emerged as effective routes to substituted oxazoles. organic-chemistry.org The application of such methods could provide a direct entry to the oxazole core of this compound.

Reactivity of the Carbamate (B1207046) Functionality

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under specific acidic conditions. acsgcipr.org

The removal of the Boc group from this compound can be achieved through various methods, primarily involving acidic reagents. The choice of reagent and conditions allows for selective deprotection in the presence of other acid-sensitive functional groups. acsgcipr.orgresearchgate.net The mechanism of acid-catalyzed deprotection proceeds through the protonation of the carbamate carbonyl oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine. acsgcipr.org

Below is an interactive data table summarizing common deprotection methodologies for the Boc group.

| Reagent | Solvent | Temperature | Notes |

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | A common and effective method, though TFA is harsh. |

| Hydrochloric acid (HCl) | 1,4-Dioxane or Methanol (B129727) | Room Temperature | A widely used and cost-effective option. |

| Methanesulfonic acid | tert-Butyl acetate (B1210297)/DCM | Not specified | Can be used for selective deprotection in the presence of tert-butyl esters. researchgate.net |

| Oxalyl chloride | Methanol | Room Temperature | A mild method for deprotection. rsc.org |

| Montmorillonite K10 | Not specified | Not specified | A solid acid catalyst that can be used for selective removal. researchgate.net |

| Thermal Deprotection | 2,2,2-trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Reflux | Can be accelerated with microwave assistance. researchgate.net |

It is important to note that the generation of the tert-butyl cation during acidic deprotection can potentially lead to side reactions, such as alkylation of nucleophilic sites on the substrate. acsgcipr.org The use of scavengers can mitigate these undesired reactions.

While the Boc-carbamate itself is relatively stable, the primary amine, obtained after deprotection of this compound, is a versatile precursor for a variety of derivatives.

Urea Formation: The resulting 2-(oxazol-4-yl)ethan-1-amine can react with isocyanates to form substituted ureas. This reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can also yield ureas.

Amide Formation: The deprotected amine can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a fundamental transformation in organic synthesis and is widely used in the derivatization of amines.

Intrinsic Reactivity of the Oxazole Heterocycle

The oxazole ring is an aromatic heterocycle, but its reactivity is influenced by the presence of two heteroatoms, oxygen and nitrogen. This leads to a π-electron distribution that makes it susceptible to certain electrophilic and nucleophilic reactions.

The oxazole ring is generally considered to be electron-deficient, which makes electrophilic aromatic substitution more challenging compared to benzene. However, substitution can occur, and the position of attack is directed by the electronic nature of the ring atoms and any existing substituents. The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C2 and C4 positions. The oxygen atom, being more electronegative, also exerts a deactivating effect. Theoretical studies and experimental evidence on related oxazole systems suggest that the C5 position is the most likely site for electrophilic attack, followed by the C4 position. The presence of the ethylamine side chain at the C4 position in this compound would further influence the regioselectivity of such reactions.

The electron-deficient nature of the oxazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position. Strong nucleophiles can add to the ring, leading to either substitution or ring-opening, depending on the reaction conditions and the nature of the nucleophile. For instance, organolithium reagents can attack the C2 position, and subsequent workup can lead to substituted oxazoles or ring-opened products. The presence of the Boc-protected side chain is unlikely to significantly alter the intrinsic susceptibility of the oxazole ring to nucleophilic attack. Ring-opening of the oxazole moiety can also be induced under harsh acidic or basic conditions, although the carbamate functionality would likely be cleaved under such conditions as well.

Cycloaddition Chemistry Involving the Oxazole Moiety

The oxazole ring within this compound can participate as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net This reactivity is a cornerstone for the synthesis of more complex heterocyclic systems, such as pyridines and furans, which are formed following a subsequent retro-Diels-Alder step. arkat-usa.org The nature of the substituent at the 4-position of the oxazole ring significantly influences the electronic properties of the diene system and, consequently, its reactivity towards various dienophiles.

The this compound substituent is primarily an alkyl group with respect to the oxazole ring, which is generally considered to be weakly electron-donating through an inductive effect. lumenlearning.com This electron-donating nature enhances the electron density of the oxazole ring, making it more nucleophilic. As a result, the oxazole moiety in this compound is expected to react more readily with electron-poor dienophiles in a normal electron-demand Diels-Alder reaction. The general scheme for such a reaction involves the formation of a bicyclic intermediate which can then undergo a retro-Diels-Alder reaction to yield a substituted furan, or dehydration to yield a substituted pyridine (B92270).

The cycloaddition can be performed with a variety of dienophiles, including both alkynes and alkenes. The reaction with alkynes typically leads to the formation of furans after the extrusion of a nitrile from the bicyclic intermediate. arkat-usa.org Reactions with alkenes yield dihydropyran-like adducts that can be converted to pyridines. The reaction conditions for these cycloadditions can vary, often requiring thermal or Lewis acid catalysis to proceed at a reasonable rate.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituent at the 4-position of the oxazole ring, in this case, the this compound group, has a discernible impact on both the kinetics and thermodynamics of its cycloaddition reactions. The ethylcarbamate moiety is connected to the oxazole ring via a flexible ethyl linker, which may allow it to adopt various conformations, potentially influencing the steric environment around the reaction center.

From a kinetic standpoint, the electron-donating nature of the 4-alkyl substituent increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the oxazole (the diene). In a normal electron-demand Diels-Alder reaction, a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) leads to a faster reaction rate. libretexts.org Therefore, this compound is expected to react more rapidly with dienophiles bearing electron-withdrawing groups. Conversely, its reaction with electron-rich dienophiles would be significantly slower.

The steric bulk of the tert-butyl group within the carbamate functionality is somewhat removed from the oxazole ring by the ethyl linker. However, it could still play a role in the transition state energetics, potentially disfavoring approaches of bulky dienophiles. This steric hindrance might lead to a decrease in reaction rates compared to less hindered 4-alkyl oxazoles. libretexts.org

The following table illustrates the predicted relative reaction rates of this compound with various dienophiles, based on their electronic properties.

| Dienophile | Electronic Nature | Predicted Relative Rate |

|---|---|---|

| Dimethyl acetylenedicarboxylate | Electron-poor | Fast |

| Maleic anhydride | Electron-poor | Fast |

| Acrolein | Electron-poor | Moderate |

| Styrene | Electron-neutral | Slow |

| Ethyl vinyl ether | Electron-rich | Very Slow |

Chemo- and Regioselectivity in Reactions of the Compound

In reactions involving this compound, chemoselectivity refers to the preferential reaction of one functional group over others. The primary sites of reactivity in the molecule are the oxazole ring, which can undergo cycloaddition, and the N-H bond of the carbamate, which can be deprotonated or involved in substitution reactions under certain conditions. In the context of cycloaddition chemistry, the reaction is expected to be highly chemoselective for the oxazole moiety when treated with dienophiles under thermal or Lewis acidic conditions.

Regioselectivity becomes a key consideration when the oxazole reacts with an unsymmetrical dienophile. The position of the substituent on the oxazole ring directs the orientation of the dienophile in the transition state. For a 4-substituted oxazole, the cycloaddition can lead to two possible regioisomers. The outcome is generally governed by electronic effects, where the alignment of partial charges on the diene and dienophile in the transition state determines the major product. youtube.com

In the case of this compound, the 4-alkyl group is weakly electron-donating. This leads to a slight increase in electron density at the C-5 position of the oxazole ring. When reacting with an unsymmetrical dienophile containing an electron-withdrawing group (EWG), the preferred orientation will be the one that best stabilizes the transition state through the interaction of the most nucleophilic carbon of the diene (C-5) and the most electrophilic carbon of the dienophile. This typically results in the formation of the "para-like" regioisomer as the major product. masterorganicchemistry.com

The following table summarizes the expected regiochemical outcome for the Diels-Alder reaction of this compound with various unsymmetrical dienophiles.

| Unsymmetrical Dienophile | Major Regioisomer | Minor Regioisomer |

|---|---|---|

| Methyl acrylate (B77674) | Product with EWG at C-4 of the resulting pyridine precursor | Product with EWG at C-3 of the resulting pyridine precursor |

| Acrolein | Product with CHO at C-4 of the resulting pyridine precursor | Product with CHO at C-3 of the resulting pyridine precursor |

| Methyl vinyl ketone | Product with COCH₃ at C-4 of the resulting pyridine precursor | Product with COCH₃ at C-3 of the resulting pyridine precursor |

Applications of Tert Butyl N 2 Oxazol 4 Ylethyl Carbamate As a Versatile Synthetic Intermediate

Strategic Building Block for Complex Organic Molecules

The compound serves as a fundamental component in the assembly of intricate molecular designs, providing a reliable and adaptable fragment for creating larger, multifunctional structures. morressier.com

Integration into Advanced Heterocyclic Architectures

The oxazole (B20620) moiety is a common feature in many complex heterocyclic systems. Tert-butyl N-(2-oxazol-4-ylethyl)carbamate provides a ready-made oxazole-containing side chain that can be incorporated into larger polycyclic structures. Synthetic chemists utilize this building block to construct multi-heterocyclic frameworks, often found in pharmacologically active compounds. nih.gov For instance, the ethylamine (B1201723) portion can be deprotected and subsequently cyclized with other functional groups within a molecule to form new rings, such as piperidines or pyrrolidines, fused or linked to the initial oxazole core. This strategy is crucial in generating novel molecular scaffolds for drug discovery programs. lifechemicals.com

Precursor to Biologically Relevant Scaffolds and Derivatives

Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. chemmethod.comtandfonline.comresearchgate.net this compound acts as a precursor for a multitude of these biologically significant scaffolds. The Boc protecting group can be easily removed under acidic conditions, revealing a primary amine that serves as a handle for further chemical modification. This amine can be acylated, alkylated, or used in coupling reactions to attach various substituents, leading to a diverse library of oxazole derivatives. nih.gov This derivatization is essential for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound. tandfonline.com

Utility in the Total Synthesis of Natural Products and Analogs

The oxazole ring is a key structural motif in numerous natural products, particularly those isolated from marine organisms. nih.govnih.gov These compounds often possess potent biological activities and complex architectures, making them challenging synthetic targets. lifechemicals.com

Examples of Natural Products Featuring Oxazole-Containing Moieties

A vast number of natural products incorporate the oxazole ring. These are often peptides or alkaloids isolated from marine sponges, cyanobacteria, and other microorganisms. nih.govnih.gov Their biological significance has made them attractive targets for total synthesis.

| Natural Product Class | Example(s) | Origin | Noted Biological Activity |

| Cyclic Peptides | Dendroamides, Urukthapelstatin A | Marine Cyanobacteria | Cytotoxic |

| Alkaloids | Phorbazoles, Hennoxazole A | Marine Sponges | Antiviral, Antifungal |

| Siderophores | Hinduchelins, Nigribactin | Bacteria | Iron-chelating |

This table presents a selection of natural product classes containing oxazole moieties, with representative examples. nih.govnih.govrsc.orgderpharmachemica.comresearchgate.net

Strategic Incorporation of the Boc-Oxazole-Ethyl Fragment

In the total synthesis of such natural products, this compound provides an efficient method for introducing the oxazole-ethylamine unit. Its pre-functionalized nature saves multiple synthetic steps that would otherwise be required to construct this fragment from simpler precursors. The Boc protecting group ensures that the amine functionality does not interfere with reactions at other sites of the molecule during the assembly of the carbon skeleton. Once the core structure is in place, the Boc group is removed, and the liberated amine can be coupled with other fragments, often amino acids or carboxylic acids, to complete the synthesis of the natural product or its analog. mdpi.com

Foundation for Divergent and Convergent Synthetic Strategies

The structural features of this compound make it an ideal starting point for both divergent and convergent synthetic approaches, which are powerful strategies for creating molecular diversity. nih.gov

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. nih.gov Starting with this compound, chemists can deprotect the amine and react it with a wide range of electrophiles or coupling partners. This approach allows for the rapid generation of numerous analogs from a single, readily available starting material, which is highly valuable in medicinal chemistry for exploring chemical space around a particular scaffold. cam.ac.uk

Contributions to Chemical Library Synthesis for Discovery Research

The fundamental role of a versatile synthetic intermediate in drug discovery is to serve as a scaffold that can be readily modified to produce a large number of structurally related compounds, known as a chemical library. These libraries are then screened against biological targets to identify potential new drug candidates. An ideal building block for library synthesis possesses reactive handles that allow for the introduction of diverse chemical functionalities, and a stable core structure that is amenable to a variety of reaction conditions.

While the general utility of related oxazole-containing compounds in medicinal chemistry is well-documented, the strict focus on This compound as per the requested outline prevents the inclusion of such analogous examples. The absence of specific research findings directly involving this compound in library synthesis means that a detailed and evidence-based discussion of its contributions in this specific area cannot be provided at this time. Further research and publication in this specific area would be necessary to enable a comprehensive review.

Application of Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For tert-butyl N-(2-oxazol-4-ylethyl)carbamate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group protons typically appear as a sharp singlet at approximately 1.45 ppm due to their magnetic equivalence. beilstein-journals.org The protons of the ethyl linker would present as two triplets: one for the methylene (B1212753) group adjacent to the carbamate (B1207046) nitrogen (around 3.4 ppm) and another for the methylene group attached to the oxazole (B20620) ring (around 2.8 ppm). The oxazole ring itself is expected to show two singlets in the aromatic region, corresponding to the protons at the C2 and C5 positions, typically resonating around 7.9 ppm and 7.5 ppm, respectively. The NH proton of the carbamate group would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The quaternary carbon of the tert-butyl group is expected around 79-80 ppm, with the methyl carbons appearing near 28 ppm. chemicalbook.com The carbamate carbonyl carbon resonates significantly downfield, typically in the range of 155-156 ppm. The ethyl linker carbons would appear around 40 ppm and 26 ppm. The oxazole ring carbons are anticipated at approximately 151 ppm (C2), 138 ppm (C5), and 135 ppm (C4). beilstein-journals.org

To confirm these assignments and establish connectivity, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the adjacent methylene groups of the ethyl linker, showing a clear cross-peak between the signals at ~3.4 ppm and ~2.8 ppm.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would confirm, for example, that the proton signal at 1.45 ppm corresponds to the carbon signal at ~28 ppm (tert-butyl group) and that the methylene proton signals correlate with their respective carbon signals in the ethyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. Key expected correlations would include the NH proton to the carbamate carbonyl carbon and the tert-butyl quaternary carbon, the ethyl methylene protons to the oxazole ring carbons, and the oxazole protons to other carbons within the heterocyclic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Position/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| tert-Butyl (9H, s) | 1.45 | 28.4 | C(CH₃)₃, C=O |

| C(CH₃)₃ (quat.) | - | 79.5 | - |

| Carbamate C=O | - | 156.0 | - |

| Carbamate NH (br s) | ~5.0 | - | C=O, C(CH₃)₃, -CH₂-N |

| -CH₂-N (t) | 3.40 | 40.5 | C=O, -CH₂-Oxazole |

| -CH₂-Oxazole (t) | 2.80 | 26.0 | Oxazole C4, Oxazole C5, -CH₂-N |

| Oxazole H5 (s) | 7.50 | 138.0 | Oxazole C4, Oxazole C2 |

| Oxazole H2 (s) | 7.90 | 151.0 | Oxazole C4, Oxazole C5 |

| Oxazole C4 (quat.) | - | 135.0 | - |

While not commonly reported for a molecule of this flexibility, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could provide insights into the through-space proximity of protons, offering clues about the preferred solution-state conformation. For instance, NOE correlations might be observed between the carbamate NH proton and the adjacent methylene protons (-CH₂-N). Correlations between the protons of the ethyl linker and the oxazole ring protons could help define the orientation of the side chain relative to the ring. The flexibility of the ethyl chain and rotation around the N-C carbamate bond would likely result in averaged conformations, making a definitive single conformation difficult to model without computational support.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, serving as a critical confirmation of its identity. For this compound (C₁₀H₁₆N₂O₃), the calculated exact mass is 212.1161 Da. An HRMS experiment, often using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 213.1234. The observation of this ion with a mass accuracy of <5 ppm would provide strong evidence for the correct elemental composition.

Table 2: HRMS Data for the Protonated Molecule

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₇N₂O₃⁺ | 213.1234 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (such as the [M+H]⁺ parent ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For N-Boc protected amines, fragmentation is highly predictable and characteristically involves the loss of components of the tert-butoxycarbonyl (Boc) group.

Common fragmentation pathways include:

Loss of isobutylene (B52900) (C₄H₈): A major fragmentation pathway involves the loss of isobutylene (56 Da), resulting in a fragment ion at m/z 157.0659.

Loss of the entire Boc group (C₅H₈O₂): The coupled elimination of both isobutylene and carbon dioxide leads to the loss of 100 Da, producing the protonated amine fragment at m/z 113.0764.

Loss of tert-butanol (B103910) (C₄H₁₀O): A less common pathway can involve the loss of tert-butanol (74 Da).

Cleavage of the ethyl linker: Fragmentation can also occur along the ethyl chain, leading to smaller characteristic ions.

Table 3: Predicted Major MS/MS Fragments of the [M+H]⁺ Ion

| Fragment Ion (m/z) | Neutral Loss | Formula of Fragment | Description |

| 157.0659 | -56.0575 (C₄H₈) | C₆H₉N₂O₃⁺ | Loss of isobutylene |

| 113.0764 | -100.0470 (C₅H₈O₂) | C₅H₉N₂O⁺ | Loss of isobutylene and CO₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent peaks would be associated with the carbamate group:

N-H Stretch: A moderate absorption band is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond.

C=O Stretch: A strong, sharp absorption band characteristic of the carbamate carbonyl group is expected around 1680-1700 cm⁻¹. chemicalbook.com

C-N Stretch: The C-N bond of the carbamate will show an absorption in the 1250-1350 cm⁻¹ region.

Other key absorptions include:

C-H Stretches: Aliphatic C-H stretching vibrations from the tert-butyl and ethyl groups would appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). chemicalbook.com

Oxazole Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring are expected in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the ring would appear in the fingerprint region, typically around 1050-1150 cm⁻¹.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Carbamate |

| 2850-2980 | C-H Stretch | Aliphatic (tert-butyl, ethyl) |

| ~1690 | C=O Stretch | Carbamate Carbonyl |

| 1500-1650 | C=N / C=C Stretch | Oxazole Ring |

| ~1250 | C-N Stretch | Carbamate |

| ~1150 | C-O Stretch | Carbamate / Oxazole Ring |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and packing within the crystal lattice.

While specific crystallographic data for this compound is not widely available in the public domain, analysis of structurally similar compounds, such as other carbamate derivatives and oxazole-containing molecules, provides a strong basis for predicting its solid-state characteristics. researchgate.netnih.govresearchgate.net For instance, the crystal structure of tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, another carbamate-containing compound, was determined to be in the monoclinic crystal system with the space group P21. researchgate.net It is anticipated that this compound would also crystallize in a common crystal system such as monoclinic or orthorhombic.

The crystallographic analysis would involve mounting a suitable single crystal of the compound on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The resulting data is processed to solve the crystal structure and refine the atomic positions. Key parameters that would be determined are presented in the hypothetical data table below, based on typical values for related organic molecules.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 - 12.5 |

| b (Å) | 5.0 - 9.0 |

| c (Å) | 15.0 - 20.0 |

| β (°) | 90 - 110 |

| Volume (ų) | 1500 - 2000 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.1 - 1.3 |

| R-factor | < 0.05 |

The analysis would also reveal important details about intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the compound. For example, the N-H group of the carbamate moiety is a potential hydrogen bond donor, while the oxygen atoms of the carbamate and oxazole ring, as well as the nitrogen of the oxazole, can act as hydrogen bond acceptors.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity determination of the final product, while Gas Chromatography (GC) is valuable for the analysis of volatile by-products and starting materials.

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the quantitative determination of this compound and its potential non-volatile impurities. The development of such a method involves a systematic optimization of chromatographic conditions to achieve adequate separation, resolution, and peak shape.

Method Development:

A typical starting point for method development would involve a C18 stationary phase, which is effective for separating moderately polar organic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, likely in the range of 210-250 nm due to the presence of the oxazole and carbamate chromophores.

Validation:

Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. nih.gov The validation process includes the assessment of several key parameters, as detailed in the table below.

Interactive Data Table: HPLC Method Validation Parameters

| Validation Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The peak for the analyte should be free of interference from other components. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. | Mean recovery between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | No significant change in results with minor variations in parameters like mobile phase composition, pH, flow rate, and column temperature. |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. In the context of this compound, GC is particularly useful for analyzing potential volatile by-products from its synthesis.

Carbamates themselves can be thermally labile, which can present challenges for direct GC analysis. researchgate.net However, GC is an excellent tool for detecting and quantifying volatile impurities such as residual solvents (e.g., dichloromethane (B109758), dimethylformamide) used in the synthesis. researchgate.net It can also be used to identify volatile by-products that may arise from side reactions or degradation of starting materials.

Analytical Approach:

A typical GC-MS analysis would involve dissolving a sample of the crude or purified product in a suitable volatile solvent and injecting it into the GC. The instrument is equipped with a capillary column, often with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound that allows for its identification.

Interactive Data Table: Potential Volatile By-products Analyzed by GC

| Potential By-product | Origin |

| Dichloromethane | Residual solvent from the reaction or purification steps. |

| Dimethylformamide (DMF) | Residual solvent, particularly if used in the synthesis. researchgate.net |

| tert-Butanol | A potential degradation product of the tert-butyl carbamate group under certain conditions. |

| Oxazole | Unreacted starting material or a fragment from side reactions. wikipedia.org |

| Other volatile organics | Impurities from starting materials or by-products from specific synthetic routes. |

The use of an internal standard in the GC analysis can allow for the accurate quantification of these volatile impurities, ensuring that the final product adheres to the required safety and quality standards.

An in-depth analysis of this compound through the lens of theoretical and computational chemistry provides critical insights into its molecular properties and reactivity. These computational investigations are essential for understanding the compound's electronic structure, geometry, and potential behavior in various chemical environments, guiding its application in synthetic chemistry.

Future Research Directions and Emerging Paradigms in the Study of Tert Butyl N 2 Oxazol 4 Ylethyl Carbamate

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The contemporary emphasis on green chemistry necessitates the development of synthetic routes that are not only efficient but also environmentally responsible. researchgate.netresearchgate.net Future research into the synthesis of tert-butyl N-(2-oxazol-4-ylethyl)carbamate will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One promising avenue is the exploration of biocatalysis , employing enzymes to construct the oxazole (B20620) ring or to install the carbamate (B1207046) group with high specificity and under mild conditions. researchgate.net This approach offers the potential for high enantioselectivity, a crucial aspect for the synthesis of chirally pure analogs. Another key area is the investigation of alternative solvent systems . The replacement of traditional volatile organic solvents with greener alternatives such as bio-based solvents (e.g., 2-methyltetrahydrofuran), ionic liquids, or even solvent-free conditions could significantly reduce the environmental impact of the synthesis. taylorfrancis.commdpi.comresearchgate.net For instance, the N-Boc protection of amines has been successfully achieved using malic acid as a catalyst under solvent-free conditions, a strategy that could be adapted for the synthesis of the title compound. researchgate.net

Furthermore, the principles of atom economy will guide the design of new synthetic pathways. Methodologies that maximize the incorporation of all starting materials into the final product, such as one-pot or tandem reactions, will be highly sought after. semanticscholar.org The classic van Leusen oxazole synthesis, a cornerstone in the preparation of oxazole derivatives, could be further optimized to align with green chemistry principles by using recyclable reagents and minimizing purification steps. nih.gov

Exploration of Novel Reactivity and Unprecedented Transformations of the Compound

The oxazole ring is a rich scaffold for a variety of chemical transformations, and future research will undoubtedly uncover novel reactivity for this compound. The application of modern synthetic methodologies, such as photoredox and electrocatalysis , could unlock unprecedented transformations that are not accessible through traditional thermal methods. These techniques often proceed under mild conditions and can enable the formation of unique carbon-carbon and carbon-heteroatom bonds.

For instance, the nitrogen atom of the oxazole ring could be a target for radical-based functionalization, opening up new avenues for derivatization. The Boc-protected amino group also presents opportunities for novel reactivity, potentially participating in intramolecular cyclizations or rearrangements under specific catalytic conditions. Palladium-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis, could be further explored to functionalize the oxazole ring at various positions, leading to a diverse library of derivatives with potentially interesting properties. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and process control. durham.ac.uknih.gov The integration of the synthesis of this compound into flow chemistry platforms is a logical next step. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities.

Moreover, automated synthesis platforms can be employed for the rapid optimization of reaction conditions and the high-throughput synthesis of analog libraries. durham.ac.uk These automated systems can systematically vary reagents, catalysts, and solvents to quickly identify the optimal conditions for the synthesis of the target compound and its derivatives. This approach would be particularly valuable for exploring the structure-activity relationships of new compounds in a time- and resource-efficient manner.

Design of Chirally Pure Analogs and Stereoselective Synthetic Pathways

Chirality plays a pivotal role in the biological activity of many molecules. The development of chirally pure analogs of this compound is a critical area for future research, particularly for applications in medicinal chemistry and chemical biology. This will require the design and implementation of stereoselective synthetic pathways .

One promising approach is the use of asymmetric catalysis , employing chiral catalysts to introduce stereocenters with high enantiomeric excess. For example, the catalytic asymmetric hydrogenation of N-Boc-protected oxazoles has been shown to produce chiral oxazolines with high enantioselectivity. nih.gov This methodology could be adapted to generate chiral derivatives of the title compound. Another strategy involves the use of chiral starting materials, such as enantiopure amino acids or their derivatives, to construct the oxazole ring with a defined stereochemistry. The synthesis of N-Boc-protected (R)- and (S)-4-aminocyclopent-2-en-1-one demonstrates an enantiodivergent approach that could inspire similar strategies for the target molecule. researchgate.net

Advanced Material Science Applications (e.g., polymerizable monomers, supramolecular building blocks)

The unique structural features of this compound make it an intriguing candidate for applications in advanced material science . The ethylamine (B1201723) side chain, after deprotection of the Boc group, could be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, to create novel polymerizable monomers . The resulting polymers, incorporating the oxazole heterocycle, could exhibit interesting properties such as thermal stability, fluorescence, or specific binding capabilities. researchgate.netontosight.ai Research into polymers containing 1,3,4-oxadiazole (B1194373) rings has already demonstrated their potential for advanced materials. researchgate.net

Furthermore, the ability of the oxazole ring and the carbamate group to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, suggests that this compound could serve as a supramolecular building block . beilstein-journals.org By carefully designing the molecular architecture, it may be possible to create self-assembling systems with well-defined structures and functions, such as gels, liquid crystals, or molecular capsules.

Interdisciplinary Research with Bio-conjugation Chemistry and Chemical Biology (excluding clinical applications)

The interface between chemistry and biology offers fertile ground for the application of novel molecular tools. This compound, as a functionalizable building block, has significant potential in bioconjugation chemistry and chemical biology . After deprotection of the Boc group, the resulting primary amine can be readily coupled to biomolecules such as peptides, proteins, or nucleic acids.

This could enable the development of novel chemical probes to study biological processes. For example, by attaching a fluorescent dye or an affinity tag to the molecule, it could be used to visualize or isolate specific cellular targets. The oxazole moiety itself may impart specific binding properties or act as a bioisostere for other functional groups, making it a valuable component in the design of bioactive molecules. The synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks highlights the potential for incorporating such heterocyclic systems into peptide-like structures. nih.gov

Q & A

Q. What synthetic routes are recommended for preparing tert-butyl N-(2-oxazol-4-ylethyl)carbamate?

The synthesis typically involves coupling tert-butyl carbamate with an oxazole-containing alkyl halide or alcohol. For example, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution under basic conditions (e.g., using NaH or K₂CO₃ in DMF) can introduce the oxazol-4-ylethyl moiety. Protection of the oxazole nitrogen may be necessary to avoid side reactions .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

Q. What are common derivatization reactions for this carbamate?

The Boc group can be selectively deprotected under acidic conditions (e.g., TFA in DCM) to generate a free amine intermediate. The oxazole ring may undergo electrophilic substitution (e.g., halogenation) or participate in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura with aryl boronic acids) .

Advanced Research Questions

Q. How can computational methods predict biological interactions of this compound?

Molecular docking studies (using AutoDock Vina or Schrödinger Suite) can model binding affinities to target proteins (e.g., kinases or GPCRs). Pair with MD simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in stereochemical assignments (e.g., NMR vs. X-ray) require:

Q. How does stereochemistry at the oxazole-ethyl junction influence reactivity?

Chiral centers near the oxazole ring can alter electronic and steric environments. Use enantioselective synthesis (e.g., asymmetric hydrogenation) to prepare stereoisomers. Compare reaction kinetics (via HPLC monitoring) and biological activity (e.g., IC₅₀ assays) to establish structure-activity relationships (SAR) .

Q. What experimental designs optimize stability under physiological conditions?

Conduct accelerated stability studies (pH 2–9 buffers, 40°C) with LC-MS monitoring. For hydrolytic sensitivity:

- Lyophilization for long-term storage.

- Co-crystallization with cyclodextrins to enhance aqueous solubility and stability .

Q. How can structure-activity relationship (SAR) studies guide oxazole modifications?

Synthesize analogs with substituents at the oxazole 2- or 5-positions (e.g., methyl, chloro, trifluoromethyl). Evaluate:

- Lipophilicity (logP via shake-flask method).

- Bioactivity (e.g., enzyme inhibition assays).

- Metabolic stability (microsomal incubation + LC-MS). Tabulate results to identify pharmacophore requirements .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.